molecular formula C10H11NO3S B2587405 2-{[(Methylcarbamoyl)methyl]sulfanyl}benzoic acid CAS No. 949752-09-4

2-{[(Methylcarbamoyl)methyl]sulfanyl}benzoic acid

Cat. No.: B2587405
CAS No.: 949752-09-4
M. Wt: 225.26
InChI Key: YADDRFGZTMMLSY-UHFFFAOYSA-N
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Description

2-{[(Methylcarbamoyl)methyl]sulfanyl}benzoic acid, with the molecular formula C10H11NO3S, is a benzoic acid derivative intended for research and development purposes . This compound features a molecular structure that incorporates both carbamoyl and sulfanyl functional groups, making it a potential intermediate of interest in synthetic organic chemistry. Researchers can explore its utility in developing novel chemical entities or as a building block in pharmaceutical research. The presence of the sulfanyl group adjacent to the carboxylic acid on the benzoic acid ring may lend itself to applications in peptide-mimetic chemistry or the synthesis of more complex molecules, given the importance of sulfur-containing linkers in drug discovery . It is also related to other substituted benzoic acids that are used as impurity standards in pharmaceutical quality control, suggesting a potential role in analytical method development . This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic use. Please handle with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

2-[2-(methylamino)-2-oxoethyl]sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-11-9(12)6-15-8-5-3-2-4-7(8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADDRFGZTMMLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Methylcarbamoyl)methyl]sulfanyl}benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Mercaptobenzoic acid+Methyl isocyanate2-[(Methylcarbamoyl)methyl]sulfanylbenzoic acid\text{2-Mercaptobenzoic acid} + \text{Methyl isocyanate} \rightarrow \text{this compound} 2-Mercaptobenzoic acid+Methyl isocyanate→2-[(Methylcarbamoyl)methyl]sulfanylbenzoic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(Methylcarbamoyl)methyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methylcarbamoyl moiety can be reduced to form corresponding alcohols.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from the reduction of the carbonyl group.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-{[(Methylcarbamoyl)methyl]sulfanyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-{[(Methylcarbamoyl)methyl]sulfanyl}benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, while the methylcarbamoyl moiety may form hydrogen bonds or other interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, their molecular properties, and substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Physical Properties References
2-{[(Methylcarbamoyl)methyl]sulfanyl}benzoic acid C₁₁H₁₃NO₃S 255.29 (calculated) -SCH₂C(O)NHCH₃ at C2 Not reported; inferred acidity (~pKa 2–4 for benzoic acid core)
4-(((2-oxo-2-(p-tolylamino)ethyl)thio)methyl)benzoic acid C₁₇H₁₇NO₃S 315.39 -SCH₂C(O)NHC₆H₄CH₃ at C4 Higher lipophilicity due to p-tolyl group; potential antitumor activity (inferred from related benzoic acid derivatives)
2-[(Methylsulfonyl)amino]benzoic acid C₈H₉NO₄S 215.22 -NHSO₂CH₃ at C2 Stronger electron-withdrawing effect; forms intramolecular N–H⋯O hydrogen bonds and dimeric motifs
2-[2-(3,5-Dichloroanilino)-2-oxoethyl]sulfanylbenzoic acid C₁₅H₁₁Cl₂NO₃S 356.23 -SCH₂C(O)NHC₆H₃Cl₂ at C2 Enhanced bioactivity (e.g., antimicrobial) due to electron-withdrawing Cl substituents
2-[[2-(Bicyclo[2.2.1]hept-2-ylethyl)amino]-2-oxoethyl]sulfanylbenzoic acid C₁₈H₂₃NO₃S 333.45 Bulky bicyclic substituent at carbamoyl Increased steric hindrance; potential impact on solubility and pharmacokinetics

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The methylcarbamoyl group in the target compound is moderately electron-withdrawing due to the amide moiety, which may reduce the acidity of the benzoic acid compared to unsubstituted benzoic acid (pKa ~2.1). In contrast, sulfonamide derivatives (e.g., 2-[(methylsulfonyl)amino]benzoic acid) exhibit stronger electron withdrawal, further lowering pKa and enhancing hydrogen-bonding capacity .
  • Steric Considerations :

    • Bulky substituents, such as the bicyclo[2.2.1]heptane group in , reduce molecular flexibility and may hinder binding to enzymes or receptors compared to smaller groups like methylcarbamoyl.

Crystallographic and Physicochemical Properties

  • Hydrogen Bonding and Dimerization :
    • Carboxylic acid derivatives (e.g., ) typically form centrosymmetric dimers via O–H⋯O interactions. The sulfanyl group in the target compound may introduce additional weak interactions (e.g., C–H⋯S) but is less likely to participate in strong hydrogen bonds compared to sulfonamides or hydroxyl groups.

Biological Activity

2-{[(Methylcarbamoyl)methyl]sulfanyl}benzoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a methylcarbamoyl group and a sulfanyl group. Its molecular formula is C9H11N1O3S1C_9H_{11}N_1O_3S_1. The unique combination of functional groups allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors.

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer. It may inhibit enzyme activity by binding to the active site or modulating receptor functions.
  • Antiviral Activity : Preliminary studies indicate that it may disrupt viral replication processes, particularly in herpesviruses, by targeting specific viral proteins involved in replication .

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits biological activity:

  • Anticancer Properties : Research indicates potential anticancer effects against various cell lines, including A549 (lung cancer), where it has shown moderate inhibitory activity . The compound's structure suggests it may interfere with cell proliferation pathways.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been investigated, showing promise in reducing pro-inflammatory cytokines in vitro.

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineObserved EffectReference
AnticancerA549Moderate inhibition
Enzyme InhibitionVariousPotential inhibition observed
AntiviralKSHVDisruption of viral replication
Anti-inflammatoryMacrophagesReduced cytokine production

Case Studies

  • Antiviral Activity Against KSHV : A study demonstrated that this compound could inhibit the latent replication of Kaposi's sarcoma-associated herpesvirus (KSHV). This was achieved through the disruption of the LANA-DNA interaction, which is crucial for viral latency .
  • Anticancer Screening : In a series of anticancer assays, the compound was tested against multiple cancer cell lines, showing varying degrees of cytotoxicity. Notably, it displayed significant activity against lung cancer cells (A549), suggesting further exploration into its mechanism could yield valuable insights into its therapeutic potential .

Future Directions

Further research is needed to fully elucidate the mechanisms by which this compound exerts its biological effects. Key areas for future investigation include:

  • Detailed structure-activity relationship (SAR) studies to optimize its efficacy.
  • In vivo studies to assess pharmacokinetics and therapeutic viability.
  • Exploration of combination therapies with existing anticancer or antiviral agents.

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